molecular formula C19H20O4 B12784342 7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (+-)- CAS No. 33054-89-6

7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (+-)-

Cat. No.: B12784342
CAS No.: 33054-89-6
M. Wt: 312.4 g/mol
InChI Key: KSNPKTGFQPLZJN-UHFFFAOYSA-N
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Description

7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (±)- is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (±)- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (±)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

    Reduction: The carbonyl group in the benzopyran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The dimethyl group can undergo electrophilic substitution reactions, where electrophiles replace one of the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃) in acetic acid.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Electrophiles like bromine (Br₂) in the presence of a catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (±)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (±)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Compared to other furobenzopyrans, 7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (±)- is unique due to its specific functional groups and structural configuration. Similar compounds include:

    7H-Furo(3,2-g)(1)benzopyran-7-one: Lacks the dimethyl and hydroxyl groups, resulting in different reactivity and applications.

    6-(1,1-Dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)benzopyran: Similar structure but without the furan ring, leading to different chemical properties.

This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific fields.

Properties

CAS No.

33054-89-6

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C19H20O4/c1-6-18(2,3)13-8-11-7-12-9-16(19(4,5)21)22-14(12)10-15(11)23-17(13)20/h6-10,21H,1H2,2-5H3

InChI Key

KSNPKTGFQPLZJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C1=CC2=CC3=C(C=C2OC1=O)OC(=C3)C(C)(C)O

Origin of Product

United States

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